REACTION_CXSMILES
|
[O:1]1[CH:6]2[CH:2]1[CH:3]=[CH:4][CH2:5]2.F[C:8](F)(F)[C:9]([O:11]O)=O>>[C:2]1(=[O:1])[CH2:6][CH:5]=[CH:4][CH2:3]1.[O:11]1[CH:9]2[CH:8]1[CH2:3][C:2](=[O:1])[CH2:6]2
|
Name
|
Pd(0)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C2C=CCC21
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OO)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
a reaction remarkable
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2CC(CC21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH:6]2[CH:2]1[CH:3]=[CH:4][CH2:5]2.F[C:8](F)(F)[C:9]([O:11]O)=O>>[C:2]1(=[O:1])[CH2:6][CH:5]=[CH:4][CH2:3]1.[O:11]1[CH:9]2[CH:8]1[CH2:3][C:2](=[O:1])[CH2:6]2
|
Name
|
Pd(0)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C2C=CCC21
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OO)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
a reaction remarkable
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2CC(CC21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |